1-(2-Bromo-3-nitrophenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrN3O2 |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
1-(2-bromo-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12BrN3O2/c11-10-8(13-6-4-12-5-7-13)2-1-3-9(10)14(15)16/h1-3,12H,4-7H2 |
InChI Key |
JGWDNZPRXJTKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 3 Nitrophenyl Piperazine and Analogues
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.com For 1-(2-bromo-3-nitrophenyl)piperazine, the primary disconnection occurs at the aryl-nitrogen bond, identifying piperazine (B1678402) and a suitably substituted bromonitrobenzene as the key precursors.
Key Precursors:
Piperazine: A readily available and inexpensive cyclic diamine.
1,2-Dibromo-3-nitrobenzene (B2914482) or 2-Bromo-1-fluoro-3-nitrobenzene: These serve as the electrophilic aryl component. The presence of two electron-withdrawing groups (nitro and bromo) on the benzene (B151609) ring activates it for nucleophilic aromatic substitution.
The retrosynthetic strategy hinges on forming the C-N bond between the piperazine nitrogen and the C1 position of the phenyl ring. The nitro group at C3 and the bromo group at C2 are crucial for directing the substitution and for further functionalization in subsequent synthetic steps.
Classical Synthetic Routes to the Piperazine Core with Aryl Substitution
Traditional methods for synthesizing N-arylpiperazines, including this compound, primarily rely on well-established organic reactions.
N-Alkylation Strategies Involving Halogenated Phenyl Moieties
N-alkylation is a fundamental method for forming carbon-nitrogen bonds. acsgcipr.orgnih.gov In the context of synthesizing arylpiperazines, this typically involves the reaction of piperazine with an activated aryl halide. researchgate.net For the target molecule, this would entail the reaction of piperazine with a dihalogenated nitrobenzene, such as 1,2-dibromo-3-nitrobenzene. The reaction is a nucleophilic aromatic substitution (SNA_r_), where the piperazine acts as the nucleophile. mdpi.com
The general procedure involves heating a mixture of the aryl halide and an excess of piperazine, often in a suitable solvent and in the presence of a base to neutralize the hydrogen halide formed during the reaction. chemicalbook.com The use of excess piperazine helps to minimize the formation of the undesired bis-arylated product.
Table 1: Key Reagents in N-Alkylation for Arylpiperazine Synthesis
| Reagent | Role |
|---|---|
| Aryl Halide (e.g., 1,2-dibromo-3-nitrobenzene) | Electrophile |
| Piperazine | Nucleophile |
| Base (e.g., K₂CO₃, Et₃N) | Acid Scavenger |
Reductive Amination Approaches
Reductive amination is another powerful tool for C-N bond formation, typically involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent. thieme-connect.comresearchgate.net While not a direct route to this compound from its primary precursors, it is a crucial method for synthesizing more complex analogues where the piperazine moiety is further functionalized. For instance, a substituted piperazine could be reacted with a benzaldehyde (B42025) derivative containing the 2-bromo-3-nitro pattern via reductive amination to introduce additional complexity. nih.gov
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. thieme-connect.com More recently, catalytic hydrogenation has emerged as a greener alternative. thieme-connect.commdpi.com
Nucleophilic Substitution Reactions in Piperazine Synthesis
Nucleophilic substitution is a cornerstone of organic synthesis and is central to the preparation of this compound. researchgate.netnih.gov The reaction between piperazine and an activated aryl halide like 1,2-dibromo-3-nitrobenzene is a classic example of nucleophilic aromatic substitution. mdpi.com The electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen.
The regioselectivity of this reaction is a critical consideration. The substitution preferentially occurs at the carbon atom most activated by the electron-withdrawing groups. In the case of 1,2-dibromo-3-nitrobenzene, the substitution is expected to occur at the C1 position, displacing one of the bromine atoms.
Advanced Synthetic Approaches and Chemical Transformations
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing aryl-nitrogen bonds, with palladium-catalyzed reactions being at the forefront.
Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-arylpiperazines. mdpi.comresearchgate.netnih.gov This method allows for the formation of the C-N bond under milder conditions and with greater functional group tolerance compared to classical methods. mdpi.comyoutube.com
In a typical Buchwald-Hartwig reaction for the synthesis of this compound, 1,2-dibromo-3-nitrobenzene would be reacted with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net The choice of ligand is crucial for the efficiency of the reaction and can influence the regioselectivity.
Table 2: Components of a Typical Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Source |
| Ligand | BINAP, XPhos | Stabilizes and activates the palladium catalyst |
| Base | NaOt-Bu, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle |
| Aryl Halide | 1,2-Dibromo-3-nitrobenzene | Electrophilic coupling partner |
| Amine | Piperazine | Nucleophilic coupling partner |
This powerful methodology provides a versatile and efficient route to a wide array of substituted N-arylpiperazines, including the target compound and its analogues, which are important scaffolds in medicinal chemistry. nih.govrsc.orgnih.govdoaj.orgresearchgate.net
Purification and Isolation Methodologies in Synthetic Organic Chemistry
The purification and isolation of the target compound from the reaction mixture are critical steps to ensure its chemical identity and purity. The choice of method depends on the physical and chemical properties of the compound and the impurities present.
Common Purification Techniques:
Crystallization: This is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and the impurities in a particular solvent. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the solution. For piperazine derivatives, which are often basic, crystallization can also be performed on their salt forms (e.g., hydrochloride or hydrobromide salts), which may have better crystallization properties. iucr.orgnih.gov
Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). umich.edu It is particularly useful for separating mixtures of compounds with similar polarities. The choice of the solvent system is critical for achieving good separation. umich.edu
Extraction: This method is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. For basic compounds like this compound, acid-base extraction can be very effective. The basic compound can be protonated with an acid to make it water-soluble, allowing it to be separated from non-basic impurities. The aqueous layer can then be basified to regenerate the free base, which can be extracted into an organic solvent. umich.edu
Distillation: For liquid compounds, distillation can be used for purification if the compound is volatile and thermally stable. However, for high molecular weight compounds like this compound, which is likely a solid at room temperature, this method is generally not applicable.
The following table provides a summary of purification techniques and their applicability.
| Purification Method | Principle of Separation | Applicability for this compound |
| Crystallization | Differential solubility | Highly applicable, especially for the final product and its salts. |
| Column Chromatography | Differential adsorption | Very useful for removing impurities of similar polarity. |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Effective for separating the basic piperazine product from neutral or acidic impurities. |
| Distillation | Difference in boiling points | Not typically applicable for this type of high molecular weight solid. |
Following purification, the identity and purity of this compound are confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For 1-(2-Bromo-3-nitrophenyl)piperazine, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the phenyl ring and the piperazine (B1678402) ring.
Aromatic Protons: The protons on the 2-bromo-3-nitrophenyl group would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The substitution pattern would lead to a specific splitting pattern (e.g., doublets, triplets, or doublet of doublets) based on the coupling between adjacent protons. The electron-withdrawing effects of the nitro and bromo groups would influence the chemical shifts of these protons, generally shifting them downfield.
Piperazine Protons: The protons of the piperazine ring would show signals in the aliphatic region, generally between δ 2.5 and 4.0 ppm. The protons on the carbons attached to the nitrophenyl group would likely be shifted further downfield compared to the protons on the carbons adjacent to the secondary amine. The chair conformation of the piperazine ring can lead to complex splitting patterns due to axial and equatorial protons. The proton on the secondary amine (N-H) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to observe:
Aromatic Carbons: Six distinct signals for the six carbons of the phenyl ring. The carbons directly attached to the bromine and nitro groups would have their chemical shifts significantly affected. The carbon attached to the piperazine nitrogen would also show a characteristic shift.
Piperazine Carbons: Typically, two signals for the four carbons of the piperazine ring, assuming rapid conformational exchange. The carbons closer to the substituted phenyl ring would appear at a different chemical shift than those on the other side of the ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the phenyl and piperazine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the phenyl ring and the piperazine moiety, as well as confirming the positions of the substituents on the aromatic ring.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While specific data is unavailable, related piperazine derivatives show predictable patterns. For instance, studies on similar nitro-substituted piperazine compounds reveal key vibrational modes.
Expected Characteristic FT-IR Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (piperazine) | ~3200-3400 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch (piperazine) | ~2800-3000 |
| Asymmetric NO₂ Stretch | ~1520-1560 |
| Symmetric NO₂ Stretch | ~1345-1385 |
| Aromatic C=C Stretch | ~1450-1600 |
| C-N Stretch | ~1200-1350 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for confirming the presence of the aromatic ring and the nitro group. Studies on piperazine itself show its conformational dependence on the surrounding environment, which can be probed by Raman spectroscopy. For nitrophenyl derivatives, the symmetric stretching of the nitro group typically gives a strong Raman signal.
Expected Characteristic Raman Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | ~1000 |
| Symmetric NO₂ Stretch | ~1350 |
Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound this compound corresponding to the requested analytical methodologies could not be located. The required information for Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction analysis for this exact molecule is not present in the searched databases.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection. Information is available for structurally related compounds, such as isomers or analogues, but this falls outside the strict scope of the present request.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(2-Bromo-3-nitrophenyl)piperazine, DFT calculations would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The results would provide precise bond lengths, bond angles, and dihedral angles. Such studies on related phenylpiperazine derivatives have utilized functionals like B3LYP with various basis sets to achieve accurate geometric parameters. jksus.org
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine (B1678402) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule might interact with biological receptors or other molecules. jksus.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, which can reveal hyperconjugative interactions and delocalization of electron density. In the case of this compound, NBO analysis could quantify the stability endowed by interactions such as the delocalization of lone pair electrons from the piperazine nitrogens or the oxygen atoms of the nitro group into adjacent antibonding orbitals. jksus.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
For this compound, molecular docking studies would be performed against various biological targets to explore its potential pharmacological activity. Phenylpiperazine derivatives are known to interact with a range of receptors, including serotonin, dopamine, and adrenergic receptors, as well as enzymes. d-nb.infomdpi.comnih.gov A docking simulation would place the molecule into the active site of a target protein and calculate a scoring function to estimate the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the piperazine nitrogen atoms are often involved in hydrogen bonding, while the substituted phenyl ring can engage in hydrophobic and pi-stacking interactions within the receptor's binding pocket. d-nb.infomdpi.com
In Silico Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
The prediction of a molecule's ADME properties is a cornerstone of computational drug design, helping to identify candidates with favorable pharmacokinetic profiles. For piperazine derivatives, various in silico tools and models are employed to forecast these characteristics.
Absorption: The oral bioavailability of a drug is heavily influenced by its absorption in the gastrointestinal tract. In silico models, such as the BOILED-Egg model, are used to predict intestinal absorption and blood-brain barrier (BBB) penetration. For many piperazine derivatives, these models predict good intestinal absorption.
Distribution: The volume of distribution (Vd) and plasma protein binding are key parameters. Compounds with moderate lipophilicity, a common feature of phenylpiperazine derivatives, are often predicted to have low to medium Vd.
Metabolism: The interaction with cytochrome P450 (CYP) enzymes is a major determinant of drug metabolism. In silico predictions can identify which CYP isoforms are likely to metabolize the compound and whether the compound is likely to be an inhibitor or a substrate of these enzymes.
Studies on various piperazine derivatives have shown that they generally exhibit good drug-likeness properties, often adhering to established criteria like Lipinski's rule of five. These rules use molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.
Below is a table of predicted ADME properties for a generic phenylpiperazine scaffold based on computational models.
| Property | Predicted Value/Characteristic | Significance |
| Intestinal Absorption | High | Suggests good potential for oral bioavailability. |
| BBB Permeation | Varies (Low to High) | Dependent on specific substitutions; influences potential for CNS activity. |
| P-glycoprotein Substrate | Often predicted as 'No' | Indicates the compound may not be actively pumped out of cells, potentially increasing intracellular concentration. |
| CYP Inhibition | Potential inhibitor of various isoforms (e.g., CYP2D6, CYP3A4) | Highlights the potential for drug-drug interactions. |
| Lipinski's Rule of Five | Generally compliant | Suggests drug-like physicochemical properties. |
This is an interactive table. Click on the headers to sort.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with other molecules, such as proteins or nucleic acids. These simulations can reveal the range of shapes (conformations) a molecule can adopt and the energy landscape associated with these changes. For phenylpiperazine derivatives, MD simulations can be used to:
Assess Binding Stability: When docked into a protein's active site, MD simulations can confirm whether the binding pose is stable over time. Key interactions, such as hydrogen bonds and salt bridges, are monitored throughout the simulation.
Explore Conformational Changes: MD simulations can show how the molecule and its target protein change shape upon binding. For example, a protein might transition from an "open" to a "closed" conformation.
Analyze Flexibility: Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to quantify the movement of the molecule and its parts. This helps to identify rigid and flexible regions.
For a molecule like this compound, MD simulations could elucidate the preferred orientation of the nitrophenyl ring relative to the piperazine ring and how this conformation influences its interaction with a biological target. The stability of such conformations is crucial for maintaining the optimal geometry for binding.
Structure Activity Relationship Sar Studies
Impact of Substituents on Phenyl Ring (Bromo and Nitro Groups)
The bromo and nitro groups on the phenyl ring of 1-(2-Bromo-3-nitrophenyl)piperazine play a significant role in its biological activity. The position and nature of these substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with its biological target.
The nitro group is a strong electron-withdrawing group, which can significantly impact the reactivity of the benzene (B151609) ring. msu.edu In many nitro-aromatic compounds, the biological activity is linked to the reduction of the nitro group within the body, a process that can lead to the formation of reactive intermediates. nih.gov The position of the nitro group is also crucial; for instance, in some naphthalenecarboxamide derivatives, shifting the nitro substituent from the ortho- to the para-position has been shown to increase antiproliferative effects. researchgate.net Furthermore, the presence of a nitro group can be essential for certain biological activities, as replacing it with other electron-withdrawing groups like chloro or bromo can lead to a significant decrease in potency. nih.gov Studies on nitrophenanthrene derivatives have also indicated that the orientation of the nitro group relative to the aromatic ring can affect its mutagenic potential, with planar orientations generally showing higher activity. researchgate.net
The bromo substituent also influences the molecule's properties. Halogens like bromine are electron-withdrawing through an inductive effect but can also donate electrons through resonance. libretexts.org In the context of phenylpiperazine derivatives, the presence and position of halogen atoms can be critical for activity. For example, in a series of 1,2-benzothiazine derivatives, compounds with two chlorine atoms on the phenylpiperazine ring exhibited the strongest cytotoxic effects. mdpi.com This suggests that the electronic and steric effects of halogen substituents are important for the interaction with biological targets. The combination of a bromo and a nitro group, as seen in this compound, creates a unique electronic environment on the phenyl ring that dictates its biological profile.
Table 1: Impact of Phenyl Ring Substituents on Biological Activity
| Substituent | Position | Electronic Effect | Impact on Activity | Reference |
|---|---|---|---|---|
| Nitro | Ortho, Meta, Para | Strong electron-withdrawing | Position can significantly alter activity; often essential for specific biological actions. | msu.edunih.govresearchgate.net |
| Bromo | Ortho, Meta, Para | Inductively electron-withdrawing, resonance electron-donating | Can enhance cytotoxic effects, particularly in combination with other halogens. | libretexts.orgmdpi.com |
| Dichloro | 3,4-positions | Electron-withdrawing | Showed strong cytotoxic effects in 1,2-benzothiazine derivatives. | mdpi.com |
| Trifluoromethyl | 3-position | Electron-withdrawing | Contributed to the cytotoxic effect in 1,2-benzothiazine derivatives, but less so than dichloro substituents. | mdpi.com |
Role of Piperazine (B1678402) Ring Conformation and Substitution
The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve solubility and bioavailability. nih.govnih.gov Its conformation and any substitutions on the ring are critical determinants of a compound's biological activity. nih.gov
The piperazine ring can adopt different conformations, such as chair and boat forms, which can influence how the molecule binds to its target. The structural rigidity of the piperazine ring helps to properly orient the pharmacophoric groups for optimal interaction with a biological target. nih.govnih.gov The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, contributing to the binding affinity. nih.govnih.gov
Substitutions on the piperazine ring can drastically alter a compound's activity. For example, in a series of thieno-pyrimidine derivatives, the introduction of bulky substituents on the piperazine ring was predicted to improve inhibitory activities. mdpi.com Similarly, in a study of KRAS inhibitors, substitutions on the piperazine ring were generally well-tolerated, but a trifluoroethyl group led to a significant drop in potency. acs.org The nature of the substituent can also determine the target selectivity. For instance, replacing a piperazine with a piperidine (B6355638) ring in a series of compounds led to a significant increase in affinity for the sigma-1 receptor over the histamine (B1213489) H3 receptor. acs.org
Table 2: Influence of Piperazine Ring Modifications on Biological Activity
| Modification | Effect on Conformation/Properties | Impact on Biological Activity | Reference |
|---|---|---|---|
| Introduction of bulky substituents | Alters steric profile | Can improve inhibitory activity. | mdpi.com |
| N-Trifluoroethyl substitution | Reduces basicity | Significantly decreased potency in KRAS inhibitors. | acs.org |
| Replacement with Piperidine | Changes ring structure and basicity | Shifted selectivity from H3 receptor to sigma-1 receptor. | acs.org |
| Unsubstituted Piperazine | Provides structural rigidity and favorable physicochemical properties | Often serves as a key scaffold for various biological activities. | nih.govnih.govnih.gov |
Influence of Linker Groups and Side Chains on Biological Activity
While the core structure of this compound is crucial, the addition of linker groups and side chains can further modulate its biological activity. These extensions can interact with different regions of the target protein or alter the pharmacokinetic properties of the molecule.
The length and composition of a linker are critical for the formation of a productive ternary complex in PROTACs (Proteolysis Targeting Chimeras), influencing degradation activity and target selectivity. nih.gov The introduction of a piperazine moiety into a linker can increase rigidity and improve solubility. nih.gov However, the chemical groups neighboring the piperazine in the linker can significantly affect its basicity and, consequently, its protonation state and solubility. nih.gov
In a series of 1-(4-nitrophenyl)piperazine (B103982) derivatives, the nature of the side chain was found to influence their antimycobacterial activity. researchgate.net Specifically, higher lipophilicity and the electron-donor properties of the substituent on the side chain positively influenced the activity against M. kansasii. researchgate.net Similarly, in the development of acaricides, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives with different side chains at the 4-position of the piperazine ring showed good acaricidal activity. nih.gov
Table 3: Effect of Linkers and Side Chains on Biological Activity
| Linker/Side Chain | Influence on Molecular Properties | Impact on Biological Activity | Reference |
|---|---|---|---|
| Piperazine-containing linker in PROTACs | Increases rigidity and potential solubility. | Affects degradation efficacy and target selectivity. | nih.gov |
| Lipophilic side chains | Increases lipophilicity. | Positively influenced antimycobacterial activity. | researchgate.net |
| Varied 4-substituents on phenylpiperazine | Modifies steric and electronic properties. | Showed good acaricidal activity. | nih.gov |
Rational Design Principles for Optimized Chemical Biology Probes
The rational design of chemical biology probes based on the this compound scaffold involves a systematic approach to optimize its properties for specific biological investigations. This process often utilizes computational methods and structure-activity relationship (SAR) data.
A key principle is the use of computational tools like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) to identify the key structural features responsible for biological activity. mdpi.com For example, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to build predictive models that guide the design of new, more potent compounds. mdpi.com
Molecular docking studies are also instrumental in rational design, providing insights into how a molecule binds to its target. mdpi.com By understanding the binding interactions, such as hydrogen bonds and π-π stacking, researchers can design modifications to enhance affinity and selectivity. mdpi.com For instance, if a docking study reveals a hydrophobic pocket in the binding site, a designer might add a lipophilic group to the probe to fill that pocket and increase binding affinity.
Another important principle is the optimization of pharmacokinetic properties. The piperazine ring itself is often incorporated to improve properties like solubility and bioavailability. nih.govnih.govnih.gov Rational design also involves fine-tuning the pKa of ionizable groups, such as the piperazine nitrogens, to ensure appropriate protonation and solubility at physiological pH. nih.gov
Finally, the concept of "privileged structures" is often applied. The piperazine scaffold is considered a privileged structure because it is found in many biologically active compounds across different therapeutic areas. nih.gov By using this scaffold as a starting point, medicinal chemists can explore a wide range of biological targets.
Advanced Analytical Techniques for Research Applications
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for the analysis of multi-component samples, offering high-resolution separation of the target analyte from impurities, metabolites, or other matrix components.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenylpiperazine derivatives. For 1-(2-Bromo-3-nitrophenyl)piperazine, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Method development would focus on optimizing mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the nitro-aromatic system, or a mass spectrometer for greater specificity.
Table 1: Illustrative HPLC Parameters for Phenylpiperazine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | sielc.com |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | sielc.com |
| Elution | Gradient or Isocratic | sielc.com |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detector | UV-Vis or Mass Spectrometry (MS) | sielc.com |
| Injection Volume | 1.0 - 10 µL | rsc.org |
This table presents typical parameters based on methods for related piperazine (B1678402) compounds.
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. tsijournals.comresearchgate.net this compound, given its molecular structure, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. rsc.orgnih.gov The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. researchgate.net The column's stationary phase (e.g., a polysiloxane derivative) separates components based on their boiling points and interactions with the phase. tsijournals.com
Optimization of the oven temperature program is critical to achieve separation from any potential impurities, such as isomers or synthesis byproducts. rsc.org
Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Capillary Column (e.g., DB-17, Equity-5) | rsc.orgresearchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Injector Temp. | 250 - 260 °C | rsc.orgresearchgate.net |
| Oven Program | Initial hold, followed by temperature ramps (e.g., 10-15 °C/min) | rsc.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | tsijournals.com |
| Detector Temp. | 260 - 280 °C | rsc.orgresearchgate.net |
This table presents typical parameters based on methods for related piperazine compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying trace levels of compounds in complex mixtures, offering exceptional sensitivity and selectivity. phenomenex.com This method couples the separation power of HPLC with the precise detection capabilities of a tandem mass spectrometer. mdpi.com After separation on an LC column, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. scienceasia.org
The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. scienceasia.org This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and allowing for very low limits of detection (LOD) and quantification (LOQ). mdpi.comscienceasia.org This technique is particularly vital for analyzing biological samples. nih.gov
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| LC System | UPLC or HPLC | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | scienceasia.org |
| MS Analyzer | Triple Quadrupole | mdpi.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) | scienceasia.org |
| Mobile Phase | 0.1% Formic Acid in Water (A) and Acetonitrile (B) | scienceasia.org |
| LOD/LOQ | Can reach sub-ng/mL levels | scienceasia.orgnih.gov |
This table presents typical parameters based on methods for related piperazine compounds.
Spectrophotometric Techniques for Detection and Monitoring
Spectrophotometric methods offer a simpler and more rapid approach for quantification, although they may lack the specificity of chromatographic techniques. These methods are based on the principle that molecules absorb light at specific wavelengths (Beer-Lambert law). For this compound, the presence of the nitrophenyl group provides a strong chromophore, allowing for direct quantification using UV-Visible spectrophotometry.
Alternatively, derivatization reactions can be employed to enhance sensitivity or shift the absorption maximum to a more convenient wavelength. For instance, methods have been developed for piperazine that involve reaction with reagents like phenothiazine (B1677639) and N-bromosuccinimide or 3,5-dibromo-2-methyl-p-benzoquinone to produce intensely colored products that can be measured in the visible range. nih.govekb.eg
Table 4: Spectrophotometric Methods for Piperazine Determination
| Reagent(s) | Wavelength (λmax) | Linearity Range (Piperazine) | Reference |
|---|---|---|---|
| Phenothiazine, N-bromosuccinimide | 595 nm | 0.5 - 3 µg/mL | nih.gov |
| Acetaldehyde, 3,5-dibromo-2-methyl-p-benzoquinone | 642 nm | 2 - 8 µg/mL | ekb.eg |
This table shows methods developed for the parent compound piperazine, which could be adapted.
Application in Biological Matrices and Research Samples
Analyzing this compound in biological matrices such as plasma, serum, urine, or tissue homogenates presents a significant challenge due to the complexity of these samples. phenomenex.com The primary goal is to efficiently extract the analyte and remove interfering endogenous components like proteins and phospholipids (B1166683) before instrumental analysis. phenomenex.comnih.gov
LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and specificity. nih.govscienceasia.org Sample preparation is a critical preceding step. Common approaches include:
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile is used to denature and precipitate proteins. nih.gov
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method provides a cleaner extract compared to PPT or LLE. scienceasia.org
The chosen method must be validated to ensure its reliability, assessing parameters such as recovery, linearity, accuracy, precision, and the limit of quantification (LOQ). mdpi.comscienceasia.org For example, studies on other piperazine derivatives in chicken muscle have demonstrated excellent recoveries (82-89%) and low RSDs (<5%) using a combination of extraction and SPE cleanup followed by LC-MS/MS analysis. scienceasia.org Similarly, methods for analyzing N-phenylpiperazine derivatives in rat plasma and brain tissue have been successfully developed and validated. nih.gov
Future Research Trajectories and Potential in Chemical Biology
Exploration of Novel Synthetic Pathways
The synthesis of 1-(2-Bromo-3-nitrophenyl)piperazine and its analogs can be approached through various modern synthetic methodologies. While a standard synthesis might involve the nucleophilic substitution of a suitably activated bromonitrobenzene with piperazine (B1678402), more advanced and efficient routes are ripe for exploration.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of the C-N bond between the phenyl ring and the piperazine moiety. smolecule.comrsc.orgnih.gov This approach allows for a modular synthesis, where a variety of substituted anilines and piperazines can be coupled under relatively mild conditions, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The use of different palladium catalysts and ligands can be systematically investigated to optimize reaction yields and substrate scope.
Furthermore, the development of one-pot or domino reactions that combine multiple synthetic steps into a single, efficient process would be a significant advancement. acs.org Such strategies not only reduce the number of synthetic steps and purification procedures but are also more environmentally friendly. Research in this area could focus on designing novel multi-component reactions that assemble the this compound scaffold from simple, commercially available starting materials.
A table of potential synthetic strategies is presented below:
| Synthetic Strategy | Description | Potential Advantages |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide (2-bromo-1-nitrobenzene) with piperazine. | High functional group tolerance, mild reaction conditions, broad substrate scope. |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a highly activated aryl halide (e.g., with additional electron-withdrawing groups) with piperazine. | Can be a simpler, non-catalyzed method for certain substrates. |
| Reductive Amination | Reaction of a suitable ketone or aldehyde precursor with piperazine in the presence of a reducing agent. | Useful for creating diversity at the piperazine nitrogen. |
| Multi-component Reactions | Combining three or more starting materials in a single reaction to form the final product. | Increased efficiency, reduced waste, and rapid access to complex molecules. |
Deeper Mechanistic Elucidation at the Molecular Level
Understanding how this compound and its derivatives interact with biological macromolecules at the molecular level is crucial for rational drug design. The presence of the electron-withdrawing nitro group and the bulky bromine atom on the phenyl ring likely plays a significant role in dictating the binding mode and affinity of these compounds for their biological targets.
Future research should focus on detailed mechanistic studies to elucidate these interactions. Techniques such as X-ray crystallography of ligand-protein complexes can provide a static snapshot of the binding pocket and the key interactions involved. Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamic nature of these interactions in solution.
Furthermore, the development of photoaffinity probes based on the this compound scaffold could be a powerful tool for identifying and validating biological targets. These probes incorporate a photo-reactive group that, upon irradiation with light, forms a covalent bond with the target protein, allowing for its isolation and identification.
Expansion of Biological Target Profiling in Research Settings
The this compound scaffold has the potential to interact with a wide range of biological targets due to its structural features. Phenylpiperazine derivatives are known to exhibit activity at various receptors and enzymes, including G-protein coupled receptors (GPCRs), ion channels, and kinases.
A comprehensive biological target profiling of this compound and a library of its analogs is a critical next step. This can be achieved through high-throughput screening against a panel of known biological targets. Phenotypic screening in various disease-relevant cell lines can also uncover novel biological activities and potential therapeutic applications. mdpi.comresearchgate.net
Target deconvolution, the process of identifying the specific molecular target responsible for an observed phenotypic effect, will be essential. ontosight.ai Modern chemical proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP), can be employed to identify the direct binding partners of these compounds within a complex biological system. sigmaaldrich.commuseonaturalistico.itwikipedia.org
Development of Advanced Computational Models for Prediction
In silico methods are invaluable for accelerating the drug discovery process. Advanced computational models can be developed to predict the biological activity, pharmacokinetic properties, and potential off-target effects of this compound derivatives.
Molecular docking simulations can be used to predict the binding mode and affinity of these compounds to the active sites of various enzymes and receptors. ontosight.ai These predictions can then be used to prioritize compounds for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities, providing insights into the key structural features required for potency and selectivity. acs.org
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, helping to understand the conformational changes that occur upon binding and the stability of the complex over time. researchgate.net Furthermore, computational tools can be used to predict potential off-targets for these compounds, which is crucial for assessing their safety profile early in the development process.
Design of Next-Generation Chemical Biology Probes based on this compound Scaffold
The this compound scaffold can serve as an excellent starting point for the design of next-generation chemical biology probes. These probes are essential tools for studying biological processes in their native environment.
By incorporating fluorescent dyes, biotin (B1667282) tags, or other reporter groups onto the scaffold, researchers can create probes for a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification. The bromine atom on the phenyl ring provides a convenient handle for introducing these modifications through cross-coupling reactions.
For example, fluorescent probes based on this scaffold could be used to visualize the subcellular localization of their biological targets in living cells. Biotinylated probes could be used to pull down and identify the binding partners of the compound from cell lysates. The development of such probes will be instrumental in further elucidating the biological functions of the targets of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for 1-(2-Bromo-3-nitrophenyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr): React brominated nitroarenes with piperazine under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC (ethyl acetate/hexane, 1:2) .
- Optimization: Adjust stoichiometry (e.g., 1.2 equiv. bromoarene to piperazine), temperature (reflux vs. RT), and solvent polarity (DMF for solubility vs. DCM for milder conditions). Use catalytic CuSO₄·5H₂O and sodium ascorbate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in hybrid aqueous/organic systems .
Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound derivatives?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for bromo-nitrophenyl) and piperazine methylene signals (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂ groups .
- LCMS: Confirm molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) and isotopic patterns (Br: M+2 peak ratio ~1:1) .
- TLC: Use silica gel with ethyl acetate/hexane (1:8) for monitoring intermediates .
Q. What safety protocols are critical for handling brominated nitroaromatic compounds like this compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods, nitrile gloves, and closed systems to avoid inhalation/contact. Store in amber glass at 2–8°C to prevent photodegradation .
- Waste Disposal: Quench reactive intermediates (e.g., bromoacetyl bromide) with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How can low yields in SNAr reactions of bromo-nitrophenyl derivatives be addressed?
Methodological Answer:
- Contradiction Analysis: Competing side reactions (e.g., elimination or dimerization) may occur under high temperatures. Optimize by:
Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Workflow: Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with EGFR kinase). Validate poses via RMSD clustering (<2 Å).
- Contradiction Resolution: If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states of piperazine nitrogens at physiological pH .
Q. What strategies improve regioselective functionalization of the piperazine ring in bromo-nitrophenyl derivatives?
Methodological Answer:
Q. How can impurities in final products be identified and mitigated during synthesis?
Methodological Answer:
Q. What structural modifications enhance the anticancer activity of this compound derivatives?
Methodological Answer:
- SAR Insights:
- Electron-Withdrawing Groups (EWGs): Nitro groups at meta positions increase cytotoxicity (e.g., IC₅₀ = 8.2 µM vs. MCF-7 cells) .
- Triazole Linkers: Improve solubility and target engagement (e.g., 93% yield for 7b via CuAAC) .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies between in vitro and in silico activity data for piperazine derivatives?
Methodological Answer:
- Experimental Replication: Repeat MTT assays (n ≥ 3) under standardized conditions (e.g., 48-hr incubation).
- Free Energy Calculations: Use MM-GBSA to refine docking scores, accounting for solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
